molecular formula C13H10ClNO B1453252 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone CAS No. 1216474-77-9

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Cat. No.: B1453252
CAS No.: 1216474-77-9
M. Wt: 231.68 g/mol
InChI Key: YBJLYPBXQIKGHV-UHFFFAOYSA-N
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Description

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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Biological Activity

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. In particular, studies have focused on their ability to inhibit specific kinases involved in cancer progression:

  • Inhibition of AKT Signaling : A related compound, 4j , demonstrated potent inhibition of the AKT2/PKBβ kinase, which is crucial in glioma malignancy. This compound exhibited an EC50 value of 20 μM against glioblastoma cell lines, indicating strong antiproliferative activity while maintaining low cytotoxicity towards non-cancerous cells .
CompoundEC50 (μM)Target Kinase
4j20AKT2/PKBβ
MK-22062AKT

This suggests that similar structures may also inhibit key oncogenic pathways, presenting a viable avenue for cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been extensively studied. For instance, certain substituted pyridines have shown promising activity against various pathogens:

  • Antimicrobial Efficacy : Compounds derived from pyridine structures exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 2.18–3.08 μM against strains like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Pathogen
Derivative A2.18S. aureus
Derivative B3.08E. coli

These findings indicate that modifications to the pyridine structure can enhance antimicrobial potency.

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

  • Anti-Glioma Activity : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed significant inhibition of glioma cell growth through specific kinase inhibition, emphasizing the importance of structural modifications in developing effective anticancer agents .
  • Broad-Spectrum Antimicrobial Agents : Research into various pyridine derivatives has shown their effectiveness against a range of microbial pathogens, suggesting that these compounds could serve as templates for new antibiotics .

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLYPBXQIKGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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